calcium;4-(octadecanoylamino)phenolate
Description
Calcium;4-(octadecanoylamino)phenolate is a metal-phenolate complex comprising a calcium cation coordinated to a phenolate anion substituted with an octadecanoylamino group (-NH-C(O)-C₁₇H₃₅). This compound is structurally characterized by a long alkyl chain (octadecanoyl) attached to the phenolic ring via an amide linkage, which confers lipophilicity and influences its solubility and reactivity .
Properties
CAS No. |
71412-39-0 |
|---|---|
Molecular Formula |
C48H80CaN2O4 |
Molecular Weight |
789.2 g/mol |
IUPAC Name |
calcium;4-(octadecanoylamino)phenolate |
InChI |
InChI=1S/2C24H41NO2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22;/h2*18-21,26H,2-17H2,1H3,(H,25,27);/q;;+2/p-2 |
InChI Key |
LPZNPDSUXJWAOB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[O-].CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;4-(octadecanoylamino)phenolate typically involves the reaction of 4-(octadecanoylamino)phenol with a calcium salt. One common method is to dissolve 4-(octadecanoylamino)phenol in a suitable solvent, such as ethanol, and then add a calcium salt, such as calcium chloride, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Calcium;4-(octadecanoylamino)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: Quinones derived from the phenolate ion can be reduced back to phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Calcium;4-(octadecanoylamino)phenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and as a calcium ionophore.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism of action of calcium;4-(octadecanoylamino)phenolate involves its interaction with cellular components. The phenolate ion can chelate calcium ions, facilitating their transport across cell membranes. This can influence various cellular processes, including signal transduction pathways and enzyme activities. The compound may also interact with specific molecular targets, such as ion channels and receptors, modulating their function .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Cation | Phenolate Substituent | Molecular Weight (Inferred) |
|---|---|---|---|
| This compound | Ca²⁺ | -NH-C(O)-C₁₇H₃₅ | ~600 g/mol |
| Sodium 4-(methoxycarbonyl)phenolate | Na⁺ | -COOCH₃ | ~214 g/mol |
| Iron(III) amino-bis(phenolate) | Fe³⁺ | Bis-phenolate with amine | ~500–700 g/mol |
Physicochemical Properties
- Solubility: Calcium phenolates are typically less water-soluble than sodium analogs due to stronger metal-oxygen bonds and hydrophobic substituents. For example, sodium 4-(methoxycarbonyl)phenolate is readily soluble in polar solvents, whereas calcium derivatives likely require nonpolar media .
- Thermal Stability: The octadecanoylamino group may enhance thermal stability, similar to calcium stearate (a common stabilizer in plastics), which decomposes above 300°C .
Table 2: Physicochemical Properties
| Property | This compound | Sodium 4-(methoxycarbonyl)phenolate | Iron(III) amino-bis(phenolate) |
|---|---|---|---|
| Water Solubility | Low | High | Low |
| Thermal Decomposition (°C) | ~300–400 (inferred) | ~200–250 | ~250–300 |
| Lipophilicity (Log P) | High (long alkyl chain) | Moderate (-COOCH₃) | Low to moderate |
Toxicological and Environmental Profiles
- This compound is expected to have lower systemic toxicity due to calcium’s biocompatibility, though its long alkyl chain may pose bioaccumulation risks .
- Biodegradability: Sodium 4-(methoxycarbonyl)phenolate is readily biodegradable (89% in 28 days), whereas the octadecanoylamino group in the calcium analog may slow microbial degradation .
Table 3: Toxicological Data
| Parameter | This compound | Sodium 4-(methoxycarbonyl)phenolate |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | Not available (inferred >500 mg/kg) | >300 mg/kg (rabbit) |
| Biodegradability (% in 28 d) | Moderate (40–60% inferred) | 89% |
| Ecotoxicity (Chronic) | Potential bioaccumulation | Harmful to aquatic life |
Table 4: Application Comparison
| Application | This compound | Sodium 4-(methoxycarbonyl)phenolate | Iron(III) amino-bis(phenolate) |
|---|---|---|---|
| Plastic Stabilizers | Likely (high thermal stability) | Unlikely | No |
| Catalysts | Unlikely | No | Yes (CO₂ conversion) |
| Pharmaceutical Excipients | Potential (lipophilic carrier) | Yes (preservative) | No |
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